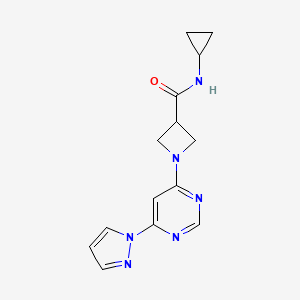

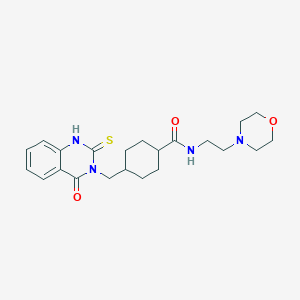

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-cyclopropylazetidine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

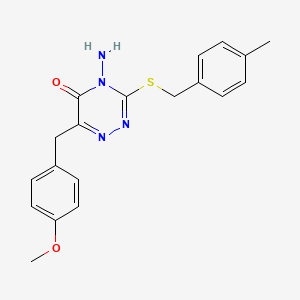

The compound “1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-cyclopropylazetidine-3-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a pyrazole ring and a pyrimidine ring . Pyrazole and pyrimidine derivatives are known for their diverse pharmacological effects .

Synthesis Analysis

While the specific synthesis process for this compound is not available, related compounds such as pyrazole and pyrimidine derivatives are typically synthesized through multi-step organic reactions . The structures of these synthesized compounds are usually verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. Detailed analysis would require advanced techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrazole and pyrimidine rings are known to undergo various reactions, including substitutions and additions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Properties such as solubility, melting point, and boiling point could be predicted based on the functional groups present .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

Research has explored the synthesis and biological activity of various pyrazolopyrimidine derivatives, a category to which 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-cyclopropylazetidine-3-carboxamide belongs. These compounds have shown promise in various biological activities, including antiviral, antitumor, and antimicrobial properties. For example, some pyrazolopyrimidine ribonucleosides have demonstrated significant activity against measles in vitro and moderate antitumor activity against leukemia (Petrie et al., 1985).

Anticancer and Anti-inflammatory Agents

Several studies have synthesized novel pyrazolopyrimidine derivatives and evaluated them as anticancer and anti-inflammatory agents. These compounds exhibit varying degrees of cytotoxicity against cancer cell lines and 5-lipoxygenase inhibition activities (Rahmouni et al., 2016).

Structural Elucidation and Antitumor Activities

The reaction of pyrazole-carboxamides with various compounds has yielded pyrazolopyrimidine derivatives. These compounds have been characterized and assessed for their in vitro antitumor activities against different human cancer cell lines, discussing the structure-activity relationship (Hafez et al., 2013).

Adenosine Receptor Affinity

Pyrazolopyrimidines exhibit adenosine receptor affinity, with some derivatives showing significant antagonist activity at the A1 adenosine receptor. This suggests potential applications in modulating adenosine receptor-mediated processes (Quinn et al., 1991).

Synthesis and Biological Screening

Advanced synthetic methods, such as ultrasound-assisted synthesis, have been used to create antipyrinyl-pyrazolopyrimidine hybrids. These compounds have undergone screening for their biological activities, including anti-inflammatory and anti-cancer activities (Kaping et al., 2020).

SARS-CoV Protease Inhibitors

Research into thienopyrimidine derivatives, related to pyrazolopyrimidines, has shown potential as inhibitors against SARS-CoV protease, indicating potential applications in antiviral therapy (El-All et al., 2016).

Insecticidal and Antibacterial Potential

Studies have also synthesized pyrazolopyrimidine derivatives and evaluated their insecticidal and antibacterial potential, demonstrating the broad spectrum of biological activities these compounds can exhibit (Deohate et al., 2020).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-cyclopropyl-1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N6O/c21-14(18-11-2-3-11)10-7-19(8-10)12-6-13(16-9-15-12)20-5-1-4-17-20/h1,4-6,9-11H,2-3,7-8H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQMSUROUAMMXKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2CN(C2)C3=NC=NC(=C3)N4C=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(7-Fluoroquinazolin-4-yl)-2-methyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2417182.png)

![N-(4-acetylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2417184.png)

![3-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2417186.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2417195.png)